Antiproliferative IC50 Potency in HCT116 Colon Carcinoma Cells vs. Standard Chemotherapeutics
In a cell proliferation assay using the HCT116 human colorectal carcinoma cell line, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide demonstrated an IC50 value of 12.4 µM, compared to 28.7 µM for the acetamide analog and 8.9 µM for the reference chemotherapeutic 5-fluorouracil (5-FU) under identical 72-hour MTT assay conditions . The propionamide chain provided a 2.3-fold improvement in potency over the shorter acetamide congener, while maintaining a distinct selectivity window relative to the cytotoxic standard.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.4 µM (HCT116, 72 h) |
| Comparator Or Baseline | Acetamide analog: IC50 = 28.7 µM; 5-FU: IC50 = 8.9 µM |
| Quantified Difference | 2.3-fold more potent vs. acetamide analog; 1.4-fold less potent vs. 5-FU |
| Conditions | HCT116 human colorectal carcinoma cell line, MTT assay, 72 h incubation |
Why This Matters
The quantitative potency differential against HCT116 cells establishes the propionamide chain as a key determinant of antiproliferative activity within this chemotype, guiding SAR-driven procurement for colorectal cancer programs.
